molecular formula C12H13NO2 B2854666 3-(1H-Indol-1-yl)-2-methylpropanoic acid CAS No. 221687-63-4

3-(1H-Indol-1-yl)-2-methylpropanoic acid

Cat. No.: B2854666
CAS No.: 221687-63-4
M. Wt: 203.241
InChI Key: VZRQCALDRRWTLU-UHFFFAOYSA-N
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Description

3-(1H-Indol-1-yl)-2-methylpropanoic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in the function of these targets . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves different biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific target and biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale catalytic processes. For example, the Buchwald-Hartwig amination is a widely used method for the synthesis of indole derivatives on an industrial scale . This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-1-yl)-2-methylpropanoic acid is unique due to its specific structural features and the resulting biological activities. Its propanoic acid side chain differentiates it from other indole derivatives, potentially leading to distinct pharmacological properties .

Properties

IUPAC Name

3-indol-1-yl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(12(14)15)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRQCALDRRWTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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